![molecular formula C8H7ClN2 B12857152 Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- CAS No. 1803281-15-3](/img/structure/B12857152.png)
Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and potential as a heat-resistant material.
Uniqueness
Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- is unique due to its specific chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in chemistry, biology, and material science.
Propriétés
Numéro CAS |
1803281-15-3 |
|---|---|
Formule moléculaire |
C8H7ClN2 |
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
5-(chloromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6H2 |
Clé InChI |
UYWHEYRFZVXHSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC=N2)C=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



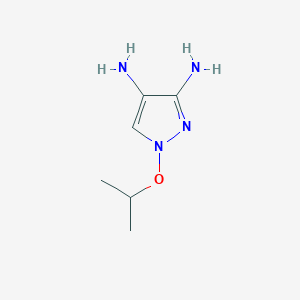
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
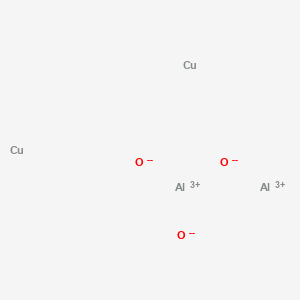
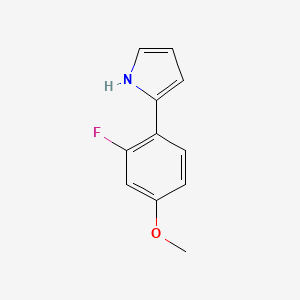
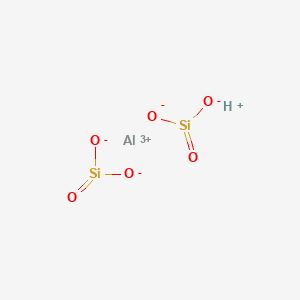
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)

![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
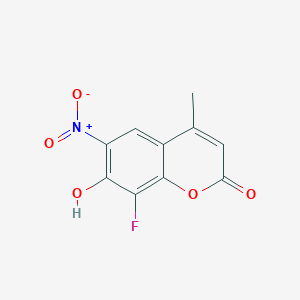
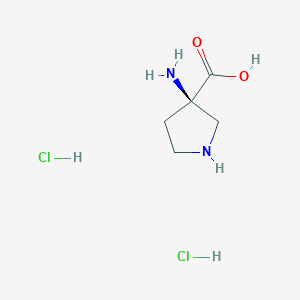
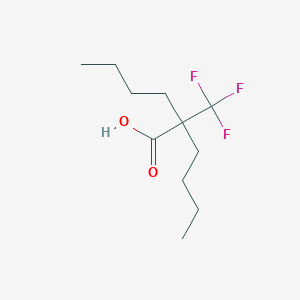
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
